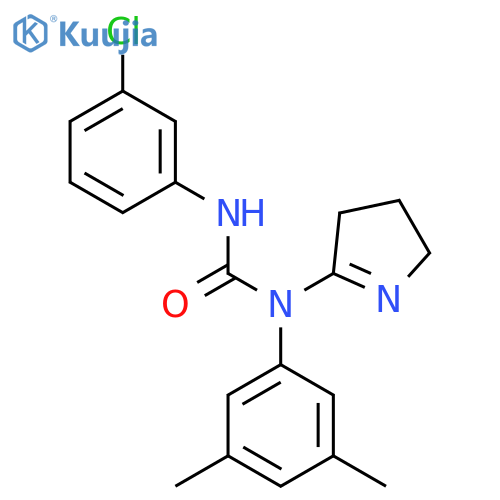Cas no 905797-66-2 (1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea)

905797-66-2 structure
商品名:1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea 化学的及び物理的性質
名前と識別子
-
- AKOS016391888
- 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea
- 1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
- STL270903
- F2593-0337
- 905797-66-2
-
- インチ: 1S/C19H20ClN3O/c1-13-9-14(2)11-17(10-13)23(18-7-4-8-21-18)19(24)22-16-6-3-5-15(20)12-16/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,22,24)
- InChIKey: YEGOUJLYBDKHCQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)NC(N(C1C=C(C)C=C(C)C=1)C1CCCN=1)=O
計算された属性
- せいみつぶんしりょう: 341.1294900g/mol
- どういたいしつりょう: 341.1294900g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 44.7Ų
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2593-0337-5mg |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea |
905797-66-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2593-0337-20mg |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea |
905797-66-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2593-0337-50mg |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea |
905797-66-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2593-0337-20μmol |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea |
905797-66-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2593-0337-1mg |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea |
905797-66-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2593-0337-2μmol |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea |
905797-66-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2593-0337-25mg |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea |
905797-66-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2593-0337-4mg |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea |
905797-66-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2593-0337-15mg |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea |
905797-66-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2593-0337-10mg |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea |
905797-66-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
905797-66-2 (1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea) 関連製品
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
